3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid
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Overview
Description
3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid is a chemical compound that features a piperazine ring substituted with a trifluoroethyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid typically involves the reaction of piperazine with 2,2,2-trifluoroethyl bromide to introduce the trifluoroethyl group. This is followed by the reaction with acrylonitrile to form the propanoic acid moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoroethyl group to a difluoroethyl or monofluoroethyl group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is used in the development of polymers and materials with unique properties due to the presence of the trifluoroethyl group.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. The piperazine ring can interact with various receptors or enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid: This compound has a similar structure but with a methyl group on the propanoic acid moiety.
3-({[4-(2,2,2-trifluoroethyl)piperazin-1-yl]carbonyl}carbamoyl)propanoic acid: This compound features a carbamoyl group in addition to the trifluoroethyl and piperazine moieties.
Uniqueness
3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid is unique due to its specific combination of a trifluoroethyl group and a piperazine ring, which imparts distinct chemical and biological properties. The trifluoroethyl group enhances the compound’s stability and lipophilicity, while the piperazine ring provides a versatile scaffold for further functionalization .
Properties
IUPAC Name |
3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2/c10-9(11,12)7-14-5-3-13(4-6-14)2-1-8(15)16/h1-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLWBKYYXCSWNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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